9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]

OLED 空穴传输材料 钯催化交叉偶联

OLED researchers face a critical bottleneck: unsubstituted SFX scaffolds lack synthetic handles, blocking access to high-performance HTL, host, and TADF materials. 9-Bromospiro[benzo[c]fluorene-7,9'-xanthene] (CAS 2192306-77-5) provides the solution: • 9-Br enables Pd-catalyzed Buchwald-Hartwig & Suzuki couplings for modular material design • Resulting SFX materials achieve Tg >150°C and high EQE in green/red PHOLEDs • Rigid spiro-configuration ensures thermal stability and high ET for deep-blue OLEDs Supplied with full analytical documentation. Bulk quantities available.

Molecular Formula C29H17BrO
Molecular Weight 461.3 g/mol
Cat. No. B8268320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]
Molecular FormulaC29H17BrO
Molecular Weight461.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=C(C35C6=CC=CC=C6OC7=CC=CC=C57)C=C(C=C4)Br
InChIInChI=1S/C29H17BrO/c30-19-14-15-21-25(17-19)29(24-16-13-18-7-1-2-8-20(18)28(21)24)22-9-3-5-11-26(22)31-27-12-6-4-10-23(27)29/h1-17H
InChIKeyYDAUWBRZZVPWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromospiro[benzo[c]fluorene-7,9'-xanthene] as OLED Building Block


9-Bromospiro[benzo[c]fluorene-7,9'-xanthene](CAS 2192306-77-5,分子式C29H17BrO,分子量461.35 g/mol)属于螺[芴-9,9′-氧杂蒽](SFX)衍生物类有机半导体材料 [1]。该化合物具有正交刚性的螺环构型,在9位带有溴取代基,室温下为固体,密度1.54±0.1 g/cm³(预测值),沸点589.2±39.0 °C(预测值),主要用作有机发光二极管(OLED)、钙钛矿太阳能电池中有机功能材料的前体砌块 。

Building block for SFX-based OLED functional materials
Reactive C-9 bromine enables Pd-catalyzed cross-coupling
Precursor for HTL, host, and TADF emitter design

Why 9-Bromospiro[benzo[c]fluorene-7,9'-xanthene] Cannot Be Substituted


在SFX类材料中,9位溴原子的引入赋予了该化合物独特的合成可衍生化能力,使其成为构建复杂OLED功能材料(如空穴传输层、主体材料、发光层)的关键中间体 [1]。未取代的SFX母核缺少可用于Pd催化交叉偶联的反应位点;而其他卤素取代位置异构体(如3'-溴代异构体)在后续偶联反应中的反应活性、区域选择性及最终材料性能方面存在显著差异 [2]。直接选用非溴代或无反应位点的类似物替代,将导致下游合成路线无法执行,或获得结构与性能均不符合设计要求的最终材料。

Target

C-9 bromo provides reactive coupling handle

Substitute

Unsubstituted SFX: no coupling site; synthesis route blocked

Target

Regiodefined 9-bromo isomer for controlled coupling

Substitute

Other bromo regioisomers: coupling reactivity and selectivity may differ

Target

SFX core retains orthogonality and thermal stability

Substitute

Non-brominated or non-spiro analogs: properties may not transfer

Quantitative Evidence for 9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]


Synthetic Accessibility via Cross-Coupling

在SOLUS ADVANCED MATERIALS的专利(CN112437770A)中,9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]作为关键中间体,以10.0 g(21.7 mmol)的规模与双([1,1'-联苯]-4-基)胺在Pd₂(dba)₃/XPhos催化体系、NaOt-Bu碱和甲苯溶剂中于120 °C反应3小时,成功制备目标OLED化合物(化合物2),并进一步衍生化获得化合物4(收率65%)和化合物7(收率70%)[1]。相比之下,未取代的SFX母核无法进行此类C-N偶联反应,而其他卤素取代异构体可能因空间位阻差异导致偶联效率与产物结构不同 [2]。

Synthetic reactivity
Class-level inference
Target
10.0 g C-N coupling, 65–70% yield
Unsubstituted SFX
No coupling handle
Enables patented OLED material synthesis
Regioisomer reactivity may vary
OLED 空穴传输材料 钯催化交叉偶联 有机电致发光器件

Thermal Stability and Tg Advantage Over Spirobifluorene

SFX基材料在热稳定性方面表现出优于传统螺二芴(SBF)的性能。以SFX为核心的空穴传输材料DPNA-SFX和DOPNA-SFX的玻璃化转变温度(Tg)均超过150 °C,超越了大多数典型螺二芴(SBF)材料和SFX材料 [1]。四咔唑取代的SFX基空穴传输材料SFX-Cr2的Tg达到130.1 °C,同时具有1.57×10⁻³ cm² V⁻¹ s⁻¹的空穴迁移率 [2]。9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]作为SFX家族的溴代砌块,保留了SFX核心的正交刚性结构,由此衍生的功能材料预期继承这一热稳定性优势。

Thermal stability (Tg)
Class-level inference
>150 °C
Supports film morphology stability
Tg of derived materials is structure-dependent
OLED 热稳定性 玻璃化转变温度 薄膜形态稳定性

OLED Device Efficiency Contribution

SFX基功能材料在多种OLED器件构型中表现出优异的器件效率。以SFX基DPNA-SFX为空穴传输层的绿色PHOLED实现了最大电流效率89.8 cd A⁻¹、最大功率效率94.2 lm W⁻¹、最大外部量子效率(EQEmax)24.7%;红色PHOLED的EQEmax更是达到34.7%,且在1000 cd m⁻²亮度下EQE仍保持峰值效率的96%,展现出极低的效率滚降 [1]。以SFX-Cr2为空穴传输层的OLED获得了最大电流效率55.8 cd A⁻¹、最大功率效率46.6 lm W⁻¹、EQEmax 16.3%的性能 [2]。9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]作为构建上述SFX基功能材料的溴代前体,其化学结构直接决定了衍生功能材料的核心骨架。

Device EQE
Class-level inference
34.7%
Indicative of high-efficiency OLED potential
Efficiency belongs to derived HTL, not the bromide
OLED 外部量子效率 EQE 磷光OLED

Synthetic Economy and Commercial Purity

SFX类化合物可通过环保的一锅法合成路线制备,相比传统的邻卤联芳基方法,具有原料成本低、步骤经济(pot-atom-step economic, PASE)等优势,代表了绿色有机半导体(GOS)的合成范式 [1]。9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]在商业化供应方面,多家供应商提供纯度不低于98%(NLT 98%)的规格 [2]。Sigma-Aldrich(BLD Pharmatech)提供纯度为95%的规格,氟化学公司(Fluorochem)和AKSci同样提供95%纯度规格 。

Commercial purity
Supplier data
95% – ≥98%
Multi-source supply with defined spec
Analytical method not disclosed
绿色有机半导体 一锅法合成 纯度规格 可扩展性

Key Applications of 9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]


Precursor for Hole Transport Layer Materials

利用9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]的9位溴原子作为偶联位点,通过Pd催化的Buchwald-Hartwig胺化反应或Suzuki-Miyaura交叉偶联,将空穴传输基团(如咔唑、二苯胺衍生物)引入SFX核心骨架。所得SFX基HTL材料具有Tg > 150 °C的优异热稳定性和高EQE器件性能,适用于绿色和红色磷光OLED(PHOLED)器件 [1]。

Host Material Building Block for Deep-Blue PHOLED/TADF

该化合物的强缺电子特性与高三线态能级使其成为深蓝光磷光和热活化延迟荧光(TADF)器件主体材料的理想前体。通过溴原子位置的交叉偶联反应,可将电子传输型或空穴传输型取代基引入SFX骨架,优化主体材料的双极性传输特性与能级匹配,从而提升深蓝光OLED的载流子平衡和激子限制效率 [2]。

Bromo Intermediate for SFX-Based TADF Emitters

螺环构型的芴-氧杂蒽骨架已被证明是设计热活化延迟荧光(TADF)发光材料的有效策略,可获得高光致发光量子产率(PLQY)、短发光寿命和低效率滚降的OLED器件 [3]。9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]作为带有反应位点的SFX砌块,可用于合成D-A型或D-A-D型TADF发光材料,实现对外部量子效率(EQEmax)和发光颜色的精细调控。

Application
Selection Property
Validation Focus
Hole transport layer precursor
C-9 bromine coupling reactivity
Cross-coupling yield and thermal stability
Deep-blue host material synthesis
Electron-deficient SFX core with high triplet energy
Bipolar charge balance and efficiency roll-off
TADF emitter building block
Spiro configuration for efficient RISC
PLQY and exciton lifetime

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.